{3-Bromo-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine
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Overview
Description
{3-Bromo-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine is a chemical compound with the molecular formula C9H11BrN4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Bromo-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of solvents like acetic anhydride and pyridine under reflux for a couple of hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, and employing industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
{3-Bromo-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidines, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives .
Scientific Research Applications
{3-Bromo-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Biological Studies: The compound is used in studies related to cell cycle progression and apoptosis induction.
Material Science: Due to its photophysical properties, it is investigated for applications in material science.
Mechanism of Action
The mechanism of action of {3-Bromo-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine involves its interaction with molecular targets such as CDK2/cyclin A2. The compound inhibits the activity of CDK2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . This makes it a promising candidate for anticancer drug development.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
Uniqueness
{3-Bromo-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine stands out due to its specific substitution pattern and the presence of a bromine atom, which can be further modified to create a variety of derivatives with potentially enhanced biological activities .
Properties
Molecular Formula |
C9H11BrN4 |
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Molecular Weight |
255.11 g/mol |
IUPAC Name |
(3-bromo-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine |
InChI |
InChI=1S/C9H11BrN4/c1-2-7-8(10)9-12-4-3-6(5-11)14(9)13-7/h3-4H,2,5,11H2,1H3 |
InChI Key |
ZDOCXKFTDNUFSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=CC=NC2=C1Br)CN |
Origin of Product |
United States |
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